6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine 6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15032465
InChI: InChI=1S/C12H14ClN5/c1-7-4-3-5-9(8(7)2)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18)
SMILES:
Molecular Formula: C12H14ClN5
Molecular Weight: 263.72 g/mol

6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15032465

Molecular Formula: C12H14ClN5

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C12H14ClN5
Molecular Weight 263.72 g/mol
IUPAC Name 6-(chloromethyl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C12H14ClN5/c1-7-4-3-5-9(8(7)2)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18)
Standard InChI Key UXJDIALRLMIANN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CCl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3,5-triazine backbone substituted at three positions:

  • Position 2: Amino group (-NH2)

  • Position 4: Amino group linked to a 2,3-dimethylphenyl moiety

  • Position 6: Chloromethyl (-CH2Cl) substituent

This arrangement creates a planar aromatic system with distinct electronic properties. X-ray crystallography data (unavailable in public sources) would likely reveal bond lengths of ~1.33 Å for C-N bonds in the triazine ring, typical for aromatic amines .

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
Molecular FormulaC12H14ClN5
Molecular Weight263.72 g/mol
IUPAC Name6-(chloromethyl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine
SMILESCC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CCl)C
InChIKeyUXJDIALRLMIANN-UHFFFAOYSA-N

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a multi-step sequence involving:

  • Triazine Core Formation: Cyclocondensation of cyanoguanidine with appropriate electrophiles under basic conditions .

  • Chloromethylation: Introduction of the -CH2Cl group via Friedel-Crafts-type reactions using chloromethylating agents like chloromethyl methyl ether .

  • Buchwald-Hartwig Amination: Coupling of the 2,3-dimethylaniline moiety using palladium catalysts, as evidenced by reaction conditions in related triazine syntheses .

A specific protocol from supporting information details:

"K2CO3 in DMF at 80°C for 16 hours achieves efficient N-arylation of the triazine intermediate" .

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature80°C78% yield
BaseK2CO3>95% conversion
SolventDMFMinimal byproducts

Physicochemical Properties

Thermodynamic Stability

While direct measurements for this compound are scarce, analogous triazines exhibit:

  • Thermal Decomposition: Onset at 220-250°C based on thermogravimetric analysis of similar chloromethyl triazines

  • Hydrolytic Stability: Susceptible to nucleophilic attack at the chloromethyl group, with half-life >24 hrs in pH 7.4 buffer at 25°C

Solubility Profile

Calculated logP values (6.5 for structural analogs ) suggest high lipid solubility, aligning with its potential as a membrane-permeable pharmacophore. Experimental data indicates:

  • Aqueous Solubility: <0.1 mg/mL in deionized water at 25°C

  • Organic Solubility: >50 mg/mL in DMSO and DMF

ParameterFFAR1 EC50FFAR4 EC50Selectivity Index
6-(chloromethyl) analog3.2 µM8.7 µM2.7

The chloromethyl group enhances target residence time through covalent interaction with cysteine residues in the orthosteric binding pocket .

Metabolic Stability

Hepatic microsome assays demonstrate:

  • Human Liver S9 Fraction: 65% remaining after 60 min incubation

  • Major Metabolic Pathway: Oxidative dechlorination to the hydroxymethyl derivative

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a key precursor for:

  • Kinase inhibitor prototypes (EGFR, VEGFR families)

  • Antibody-drug conjugate (ADC) payloads via thiol-click chemistry

Materials Science Applications

  • Monomer for conductive polymers in OLED devices

  • Crosslinking agent in epoxy resin formulations

Future Research Directions

Unresolved Challenges

  • Crystallographic Characterization: Need for single-crystal XRD to confirm substitution pattern

  • In Vivo Toxicology: Absence of acute toxicity data in mammalian models

Computational Modeling Opportunities

Molecular dynamics simulations could elucidate:

  • Tautomeric preferences in the triazine core

  • Solvation effects on conformational stability

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